
(R)-dihydrolipoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-dihydrolipoate is a dihydrolipoate that is the conjugate base of (R)-dihydrolipoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a (R)-dihydrolipoic acid.
Wissenschaftliche Forschungsanwendungen
Interaction with Rhodanese
(R)-dihydrolipoate interacts specifically with the enzyme rhodanese. It serves as an acceptor of the sulfane sulfur atom bound to rhodanese, playing a role in the reaction catalyzed by this enzyme. The crystal structure of sulfur-substituted rhodanese complexed with lipoate shows the binding at the enzyme active site, suggesting a role for dihydrolipoate as a sulfur-acceptor substrate in enzymatic reactions related to iron-sulfur proteins (Cianci, Gliubich, Zanotti, & Berni, 2000).
Sulfane Sulfur Metabolism
Dihydrolipoic acid has been found to affect sulfane sulfur metabolism. A study revealed significant increases in sulfane sulfur level and rhodanese activity in rat tissues following treatment with lipoic acid, indicating a connection between lipoate's biological activity and anaerobic cysteine metabolism to sulfane sulfur (Bilska et al., 2008).
Biosynthesis of Rhamnolipids and PHAs
Research into polyhydroxyalkanoates (PHAs) and rhamnolipids, particularly from Pseudomonas species, has shown potential applications in various industrial sectors. The synthesis of these compounds is closely related to the metabolism of compounds like dihydrolipoate. These molecules have applications in pharmaceuticals, cosmetics, and food due to their unique properties such as emulsifying and metal sequestering abilities (Nitschke, Costa, & Contiero, 2011).
Ischemia-Reperfusion Injury Reduction
This compound has shown effectiveness in reducing ischemia-reperfusion injury in animal models. It was found to mitigate hypoxic/ischemic and especially reoxygenation/reperfusion injury, indicating its potential in medical applications related to oxidative stress and tissue damage (Freisleben, 2000).
Antioxidant Activities
This compound exhibits potent antioxidant activities, which can be beneficial in various health-related applications. For instance, it has been demonstrated to delay the development and progression of cataract in rats with streptozotocin-induced diabetes (Kojima et al., 2007). Additionally, its role in the ascorbate-dependent recycling of the vitamin E homologue Trolox in murine skin homogenates highlights its significance in the redox antioxidant network (Guo & Packer, 2000).
Eigenschaften
Molekularformel |
C8H15O2S2- |
|---|---|
Molekulargewicht |
207.3 g/mol |
IUPAC-Name |
(6R)-6,8-bis(sulfanyl)octanoate |
InChI |
InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/p-1/t7-/m1/s1 |
InChI-Schlüssel |
IZFHEQBZOYJLPK-SSDOTTSWSA-M |
Isomerische SMILES |
C(CCC(=O)[O-])C[C@H](CCS)S |
Kanonische SMILES |
C(CCC(=O)[O-])CC(CCS)S |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




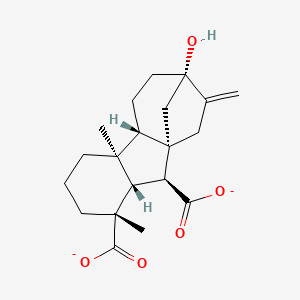
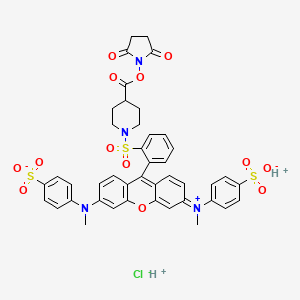
![N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263842.png)
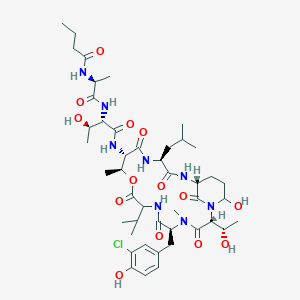

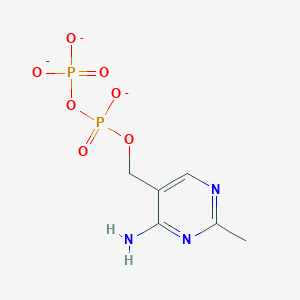

![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263849.png)
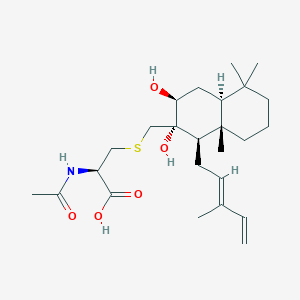
![1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263853.png)

![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate](/img/structure/B1263855.png)
